4-[(E)-2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-1-cyanoethenyl]benzoic acid
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Overview
Description
4-[(E)-2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-1-cyanoethenyl]benzoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a dimethylpyrrole ring, and a cyanoethenyl group attached to a benzoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-1-cyanoethenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Cyanoethenyl Group: The cyanoethenyl group can be introduced through a Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde in the presence of a base like piperidine.
Attachment to Benzoic Acid: The final step involves coupling the synthesized pyrrole derivative with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-1-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-[(E)-2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-1-cyanoethenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases like tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-1-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes like dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are crucial for bacterial growth and survival. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their function and leading to the inhibition of bacterial cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dimethylpyrrol-1-yl)benzoic acid
- 4-(1-benzyl-2,5-dimethylpyrrol-3-yl)benzoic acid
- 4-(2,5-dimethylpyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides
Uniqueness
4-[(E)-2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-1-cyanoethenyl]benzoic acid is unique due to its combination of a benzyl group, a dimethylpyrrole ring, and a cyanoethenyl group attached to a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For instance, the presence of the cyanoethenyl group enhances its potential as an antimicrobial agent compared to other pyrrole derivatives.
Properties
IUPAC Name |
4-[(E)-2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-1-cyanoethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16-12-21(17(2)25(16)15-18-6-4-3-5-7-18)13-22(14-24)19-8-10-20(11-9-19)23(26)27/h3-13H,15H2,1-2H3,(H,26,27)/b22-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVOLBRZCXRPKM-XKZIYDEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C=C(C#N)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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